![molecular formula C20H15N3O5 B5378896 N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide, commonly known as NPAF, is a novel compound that has attracted the attention of researchers due to its potential applications in various scientific fields. NPAF is a furan-based compound that contains a nitrophenyl group and a vinylphenyl group. It was first synthesized by researchers in China in 2012, and since then, it has been the subject of extensive research due to its unique properties.
作用机制
The mechanism of action of NPAF is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target enzyme. This covalent bond formation leads to irreversible inhibition of the enzyme, which can have significant physiological effects.
Biochemical and Physiological Effects:
NPAF has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been found to have neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of NPAF for lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying enzyme function and inhibition. However, one limitation of NPAF is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on NPAF. One area of interest is the development of NPAF-based therapeutics for the treatment of various diseases. Another potential direction is the exploration of the compound's potential as a tool for studying enzyme function and inhibition. Additionally, further research is needed to fully understand the mechanism of action of NPAF and its physiological effects.
合成方法
The synthesis of NPAF involves a multi-step reaction sequence that starts with the condensation of 4-nitrobenzaldehyde and phenylacetic acid to form the intermediate compound, 4-nitrophenyl-2-phenylacryloyl acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with furfurylamine to yield NPAF.
科学研究应用
NPAF has been found to have a variety of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have potent inhibitory effects on the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play important roles in various physiological processes, and their inhibition by NPAF could have significant therapeutic implications.
属性
IUPAC Name |
N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(21-15-8-10-16(11-9-15)23(26)27)17(13-14-5-2-1-3-6-14)22-20(25)18-7-4-12-28-18/h1-13H,(H,21,24)(H,22,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMNQNNGBURCT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378815.png)

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
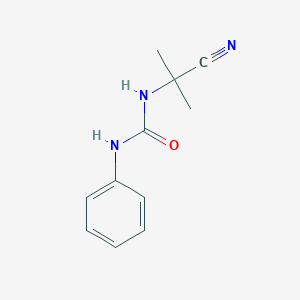
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
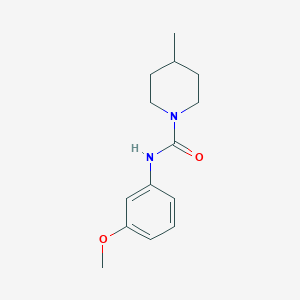
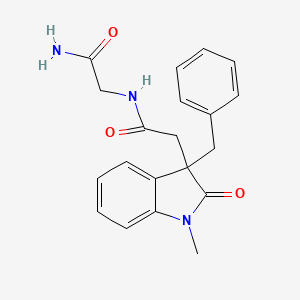
![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![N-[2-(dimethylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378881.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
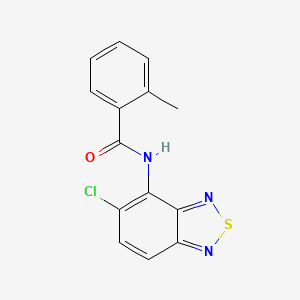
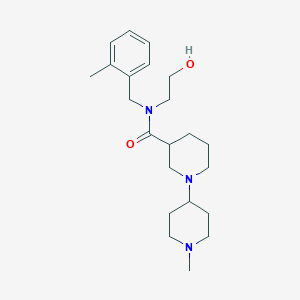
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)